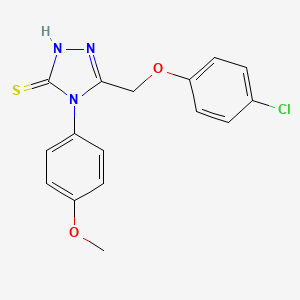

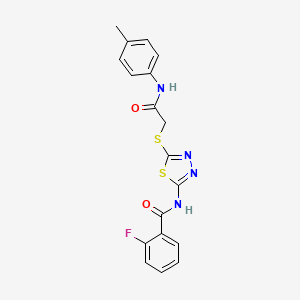

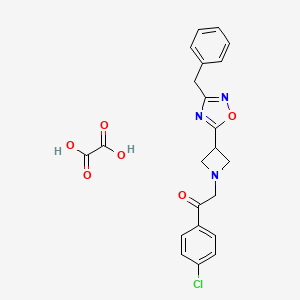

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths, bond angles, and the spatial arrangement of the atoms .Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

This would involve measuring properties like melting point, boiling point, solubility, density, and refractive index. It could also include studying its spectral properties, like its UV-Vis, IR, NMR, and mass spectra .Scientific Research Applications

Photophysical Properties and DFT Study

- Research on novel d-π-A type chromophores, including derivatives of the mentioned compound, explored their photophysical properties. These compounds showed absorption and emission wavelengths in specific ranges and exhibited characteristics suitable for studying intramolecular charge transfer (ICT) and viscosity-induced emission (Jachak et al., 2021).

Fluorescence Properties for Metal Ion Detection

- A study focused on the synthesis of a fluorescent compound from this chemical class for the selective determination of Co2+ ions. This highlights its potential application in developing fluorescent chemical sensors for specific metal ions (Li Rui-j, 2013).

Aldose Reductase Inhibitors

- Research on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, including related compounds, has shown these to be potent inhibitors of aldose reductase, with potential applications in clinical practice and antifungal properties (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Evaluation

- Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities against various bacterial and fungal species, indicating potential use in developing new antimicrobial agents (Shedid & Ali, 2018; Khalil et al., 2014; Dabholkar & Tripathi, 2011; Deep et al., 2010; Hassan et al., 2020; Badahdah et al., 2015; Krátký et al., 2017; Nikalje et al., 2015; Gomathy et al., 2012; Sareen et al., 2010; Saeed et al., 2014; Yadav et al., 2015; Aly et al., 2014; Youssef et al., 2015; Trotsko et al., 2018; Kalekar et al., 2011; Čačić et al., 2009).

Corrosion Inhibition

- A study on the inhibition effect of similar derivatives on mild steel corrosion in acidic medium suggests potential applications as corrosion inhibitors. This study used electrochemical techniques and surface characterization methods (Yadav et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-10(17)6-9-11(18)14-12(19-9)15-13-7-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,16,17)(H,14,15,18)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJOLPVMRAPYPX-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((E)-2-((E)-benzylidenehydrazono)-4-oxothiazolidin-5-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2800435.png)

![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2800437.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B2800440.png)

![5-Phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2800441.png)

![5-(2,5-dimethylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800449.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2800450.png)